molecular formula C10H8BrN3 B1587239 4-(3-Bromophenyl)pyrimidin-2-amine CAS No. 392307-25-4

4-(3-Bromophenyl)pyrimidin-2-amine

Cat. No. B1587239
M. Wt: 250.09 g/mol
InChI Key: LJDRXCOKWBGOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Bromophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C₁₀H₈N₃Br . It is a heterocyclic compound that contains a pyrimidine ring, which is a ring structure consisting of two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenyl)pyrimidin-2-amine” is characterized by orthorhombic crystal structure with parameters a = 7.214 (3) Å, b = 12.735 (6) Å, c = 21.305 (9) Å, V = 1957.3 (15) ų, Z = 8, R gt (F) = 0.0353, wR ref (F²) = 0.0808, T = 293 K .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromophenyl)pyrimidin-2-amine” include its molecular weight of 250.1 and its orthorhombic crystal structure . More specific properties such as melting point, boiling point, and solubility are not detailed in the search results.

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the primary scientific applications of 4-(3-Bromophenyl)pyrimidin-2-amine is as a tyrosine kinase inhibitor. It specifically targets the epidermal growth factor receptor (EGFR) and other members of the erbB family, showing potent inhibition of tyrosine kinase activity. This inhibition is achieved through competitive binding at the ATP site of these signal transduction enzymes. This property is significant in the context of cancer research, particularly in targeting specific growth factors in carcinoma cells (Rewcastle et al., 1998).

Hydrogen Bonding Site Characterization

Another research focus is the characterization of hydrogen bonding sites in derivatives of pyrimidine compounds, including 4-(3-Bromophenyl)pyrimidin-2-amine. Quantum chemistry methods have been employed to identify the major hydrogen bonding sites in these compounds, which has implications for understanding their chemical interactions and potential applications (Traoré et al., 2017).

Antimicrobial Applications

4-(3-Bromophenyl)pyrimidin-2-amine derivatives have been explored for their potential as antimicrobial agents. Studies have involved incorporating these compounds into various materials, such as polyurethane varnish and printing ink paste, to evaluate their effectiveness in inhibiting microbial growth. This research indicates the potential utility of these compounds in surface coatings with antimicrobial properties (El‐Wahab et al., 2015).

Pharmaceutical Intermediates

These compounds serve as valuable intermediates in the synthesis of various pharmaceuticals. Their structure allows them to be used in the creation of different pyrimidine-based derivatives, which have wide-ranging applications in medicinal chemistry. For example, they are used in synthesizing compounds that have shown potential in glucose tolerance improvement and as GPR119 agonists (Negoro et al., 2012).

Kinase Inhibitory Activity

Research has also been conducted on derivatives of 4-(3-Bromophenyl)pyrimidin-2-amine for their inhibitory activity against Ser/Thr kinases. This is significant in the context of cancer therapy and the development of targeted treatments. Compounds synthesized from this derivative have shown potent inhibition of specific kinases, demonstrating their potential in medicinal chemistry (Deau et al., 2013).

Safety And Hazards

The safety data sheet for “4-(3-Bromophenyl)pyrimidin-2-amine” indicates that it has a GHS07 signal word of “Warning” with hazard statements H315-H319-H335 . This suggests that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-bromophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDRXCOKWBGOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404839
Record name 4-(3-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)pyrimidin-2-amine

CAS RN

392307-25-4
Record name 4-(3-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 1-(3-bromo-phenyl)-3-dimethylamino-propanone (3.00 g, 11.8 mmol) and guanidinium chloride (1.12 g, 11.8 mmol), sodium ethoxide (5 mL, 21% wt solution in ethanol), absolute EtOH (24 mL) and heat to reflux overnight. Cool to room temperature and pour into 1% hydrochloric acid (200 mL). Extract with ethyl acetate, dry over sodium sulfate and condense to afford 4-(3-bromo-phenyl)-pyrimidin-2-ylamine (930 mg, 3.72 mmol) as a white solid. MS (m/z): 250.2 (M).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3-Bromophenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Bromophenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromophenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Bromophenyl)pyrimidin-2-amine

Citations

For This Compound
75
Citations
A Khan, R Usman, A Khan, MS Refat… - … New Crystal Structures, 2021 - degruyter.com
Zeitschrift für Kristallographie - New Crystal Structures Page 1 Arshad Khan*, Rabia Usman, Amjad Khan, Moamen S. Refat, Abeer M. Alosaimi, Safyah B. Bakare and Mohammed …
Number of citations: 1 www.degruyter.com
H Liao, Z Li - ChemistrySelect, 2023 - Wiley Online Library
An efficient method for the synthesis of 4‐arylpyrimidin‐2‐amines by the reactions of various aromatic aldehydes, guanidine and calcium carbide through one‐pot three‐component …
OT Alexander, R Alberto, A Roodt - Zeitschrift für Kristallographie …, 2021 - degruyter.com
C 28 H 44 Cl 2 N 6 O 5 Co, triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 11.20(2) Å, b = 12.70(3) Å, c = 12.80(4) Å, α = 100.30(12), β = 103.18(9), γ = 106.77(6), V = 1638(8) Å 3 , Z = 2, R gt (F) = …
Number of citations: 5 www.degruyter.com
S Fatima, VP Pandey, SS Bisht, RP Tripathi - Molecular diversity, 2011 - Springer
An access to different glycohybrids involving nucleophilic addition of N- and C-nucleophiles to the butenonyl glycosides followed by cyclization and subsequent reactions is reported. In …
Number of citations: 2 link.springer.com
N Xin, J Zheng, Q He - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
C 26 H 22 N 4 O 2 S 2 , triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 7.9495(7) Å, b = 11.2494(12) Å, c = 13.7829(13) Å, α = 81.433(2), β = 76.536(1), γ = 82.641(2), V = 1179.7(2) Å 3 , Z = 2, R gt (F) …
Number of citations: 3 www.degruyter.com
W Yu-Fang, SQ Zhang - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
Crystal structure of the nickel(II) complex aqua-(2,6-di(pyrazin-2-yl)-4,4′-bipyridine-κ3 N,N′,N′′)-(phthalato-κ2 O,O′)nickel(II) tetrahydrate, C26H26N6O9Ni Skip to content Should …
Number of citations: 1 www.degruyter.com
L Dey, S Rabi, ZA Begum, T Takase… - … New Crystal Structures, 2021 - degruyter.com
Redetermination of the crystal structure of (2E,4Z,13E,15Z)-3,5,14,16-tetramethyl-2,6,13,17-tetraazatricyclo[16.4.0.07,12]docosa-1(22),2,4,7,9,11,13,15,18,20-decaene, C22H24N4 Skip …
Number of citations: 3 www.degruyter.com
X Xu, P Qiu - Zeitschrift für Kristallographie-New Crystal Structures, 2021 - degruyter.com
The crystal structure of 4,5-diiodo-1,3-dimesityl-1H-1,2,3-triazol-3-ium hexafluoridoantimonate(V), C20H22F6I2N3Sb Skip to content Should you have institutional access? Here's how …
Number of citations: 1 www.degruyter.com
Z Yong-Hua, MY Wen, K Yan - Zeitschrift für Kristallographie-New …, 2021 - degruyter.com
The crystal structure of diaqua-bis(2-(3-(1H-pyrazol-4-yl)-1H-1,2,4-triazol-5-yl)pyridine-κ2 N:N′)-bis(3,5-dicarboxybenzoato-κ1 O)cobalt(II), C38H30CoN12O14 Skip to content Should …
Number of citations: 3 www.degruyter.com
L Wang, QG Meng, GG Hou - Zeitschrift für Kristallographie-New …, 2021 - degruyter.com
Crystal structure of (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, C18H17NO3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € …
Number of citations: 5 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.